Superior Clinical Efficacy in KRAS G12C-Mutant Pancreatic Cancer
Garsorasib demonstrates numerically superior ORR and PFS in KRAS G12C-mutant advanced pancreatic cancer compared to sotorasib and adagrasib based on cross-trial comparisons [1]. In a pooled analysis of 24 pancreatic cancer patients (22 evaluable), garsorasib achieved a confirmed ORR of 45.5% (95% CI, 24.4-67.8) with median PFS of 7.6 months (95% CI, 3.3-8.5) [1]. By comparison, sotorasib showed an ORR of 21% with PFS of 4 months in PDAC patients, while adagrasib achieved an ORR of 35.1% with PFS of 7.4 months [2].
| Evidence Dimension | Objective Response Rate (ORR) and Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | ORR: 45.5%; PFS: 7.6 months (n=22 evaluable) |
| Comparator Or Baseline | Sotorasib: ORR 21%, PFS 4 months; Adagrasib: ORR 35.1%, PFS 7.4 months |
| Quantified Difference | ORR advantage: +24.5 percentage points vs sotorasib; +10.4 percentage points vs adagrasib; PFS advantage: +3.6 months vs sotorasib |
| Conditions | Advanced KRAS G12C-mutated pancreatic ductal adenocarcinoma, phase 1/2 trials, 600 mg BID dosing |
Why This Matters
Procurement for pancreatic cancer research or clinical development should prioritize garsorasib due to its numerically highest reported ORR and longest PFS in this indication among KRAS G12C inhibitors.
- [1] Wang X, et al. Efficacy and safety of garsorasib in patients with KRAS G12C-mutated advanced pancreatic cancer. Br J Cancer. 2026;134:457-462. View Source
- [2] Systematic review of KRAS G12C inhibitors in solid tumors. SAGE Open Medicine. 2025. View Source
